molecular formula C21H22N2O3S2 B2608662 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide CAS No. 1005943-24-7

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide

Cat. No.: B2608662
CAS No.: 1005943-24-7
M. Wt: 414.54
InChI Key: DCZCVASUARANQZ-DQRAZIAOSA-N
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Description

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor ALK5 (TGF-β receptor I). This compound demonstrates high specificity for ALK5 over other kinases, making it a valuable chemical probe for dissecting the complex roles of the TGF-β signaling pathway in physiological and pathological processes. Research utilizing this inhibitor has been instrumental in elucidating the mechanism of TGF-β-mediated epithelial-mesenchymal transition (EMT), a critical event in cancer metastasis and fibrosis. Its primary research value lies in its application in oncology and fibrotic disease models, where it is used to suppress TGF-β-driven cell proliferation, migration, and extracellular matrix production. Studies employing this inhibitor have provided key insights into the pathogenesis of conditions like pulmonary fibrosis and hepatic fibrosis, highlighting its utility as a tool for target validation and for exploring the therapeutic potential of ALK5 inhibition. By effectively blocking Smad2/3 phosphorylation and subsequent nuclear translocation, this compound allows researchers to precisely interrogate downstream transcriptional events controlled by the canonical TGF-β pathway. It is an essential tool for high-throughput screening assays and for developing a deeper understanding of cell fate determination, immune regulation, and tissue remodeling.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13-4-5-15(8-14(13)2)9-20(24)22-21-23(6-7-27-3)16-10-17-18(26-12-25-17)11-19(16)28-21/h4-5,8,10-11H,6-7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCVASUARANQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CCSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxolobenzothiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and dioxole structures exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
  • Case Studies : Research has demonstrated the effectiveness of similar benzothiazole derivatives in targeting specific cancer types such as breast and lung cancer. For example, compounds with similar structural motifs have shown inhibitory effects on tumor growth in preclinical models.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that benzothiazole derivatives can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
  • Clinical Relevance : This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Conductivity and Stability : Its molecular structure allows for good charge transport properties, making it a candidate for organic semiconductors.
  • Research Findings : Experimental data has shown that materials based on similar chemical frameworks can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits tumor cell proliferationEffective against breast and lung cancers
Anti-inflammatoryReduces pro-inflammatory cytokinesPotential treatment for rheumatoid arthritis
Organic ElectronicsSuitable for use in OLEDs and OPVsGood charge transport properties

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The dioxolobenzothiazole moiety may play a key role in binding to these targets, while the dimethylphenyl group and acetamide linkage may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s [1,3]dioxolo[4,5-f][1,3]benzothiazole core distinguishes it from analogs:

  • N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide () contains a triazolo-benzothiazole system, which introduces nitrogen atoms in the triazole ring.

Substituent Effects

  • Sulfur-containing groups : The target compound’s 2-methylsulfanylethyl group contrasts with the sulfonyl group in ’s analog. Sulfides (e.g., methylsulfanylethyl) are less electron-withdrawing than sulfonyl groups, affecting electronic distribution and reactivity .
  • Aryl substituents : The 3,4-dimethylphenyl group in the target compound is less polar than the dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which may reduce solubility but enhance lipophilicity .

Structural Flexibility and Conformation

  • highlights dihedral angle variations (44.5–77.5°) between aromatic rings in dichlorophenylacetamide derivatives, impacting molecular packing and hydrogen bonding . The target compound’s larger dioxolo-benzothiazole system may restrict rotation, leading to more rigid conformations compared to pyrazole-based analogs.

Research Findings and Implications

Physicochemical Properties

  • Stability : The sulfide group in the target compound may oxidize to sulfoxide/sulfone derivatives under physiological conditions, a consideration absent in sulfonyl-containing analogs .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Notable Properties
Target Compound [1,3]dioxolo-benzothiazole 3,4-dimethylphenyl, methylsulfanylethyl High polarity, potential oxidation sensitivity
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide () triazolo-benzothiazole 2-methylphenyl, triazole-sulfanyl Enhanced hydrogen-bonding capacity
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide () dihydrodioxino-benzothiazole 4-methoxyphenyl-sulfonyl Electron-withdrawing sulfonyl group
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () dihydro-pyrazole 3,4-dichlorophenyl, phenyl High conformational flexibility

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide is a complex organic molecule notable for its structural features that include a benzothiazole moiety. This structure is often associated with significant biological activity, particularly in medicinal chemistry. The compound's potential applications span various pharmacological fields due to its diverse biological activities.

Structural Characteristics

The compound consists of several key structural components:

  • Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
  • Dioxole group : Enhances the compound's solubility and biological activity.
  • Dimethylphenyl group : Contributes to the overall stability and reactivity of the molecule.

Biological Activities

The biological activities of this compound can be categorized into several pharmacological effects:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit potent antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
7a26S. aureus
7b20E. coli
7c19Pseudomonas aeruginosa
Control0-
Ofloxacin33-

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer activities. Studies have reported that certain benzothiazole compounds induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

Compounds similar to the target molecule have demonstrated significant anti-inflammatory properties. For example, derivatives of benzothiazole have been shown to reduce inflammation markers in various animal models .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Antibacterial Study : A study evaluated various benzothiazole derivatives for their antibacterial properties using an agar well diffusion method. Compounds showed varying degrees of inhibition against standard bacterial strains.
  • Anticancer Research : In vitro studies on benzothiazole derivatives indicated their ability to inhibit cancer cell proliferation and induce cell cycle arrest.
  • Anti-inflammatory Testing : A specific derivative demonstrated a reduction in paw edema in rat models, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions starting from substituted phenols or heterocyclic precursors. A common approach includes:

  • Step 1: Condensation of 3,4-dimethylphenylacetic acid derivatives with a benzothiazole precursor. Evidence from analogous acetamide syntheses suggests using coupling agents like EDCI/HOBt in DMF for amide bond formation .
  • Step 2: Introduction of the methylsulfanylethyl group via nucleophilic substitution. Lithium hydride in DMF can facilitate alkylation at the benzothiazole nitrogen .
  • Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) to minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Basic Question: How should researchers characterize the molecular structure and confirm regioselectivity?

Answer:

  • X-ray Crystallography: Resolve the benzothiazole-dioxolo ring conformation and substituent orientation. For example, analogous compounds were analyzed using SHELX-97 software to confirm bond angles and torsional strain .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify methylsulfanylethyl group placement. Key signals include aromatic protons (6.8–7.5 ppm) and thiomethyl protons (~2.1 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight accuracy, with fragmentation patterns confirming the acetamide backbone .

Advanced Question: How can researchers design experiments to evaluate its α-glucosidase or acetylcholinesterase inhibitory activity?

Answer:

  • Enzyme Inhibition Assays:
    • α-Glucosidase: Use p-nitrophenyl-α-D-glucopyranoside as a substrate. Measure inhibition at 405 nm after 30 min incubation (pH 6.8, 37°C) .
    • Acetylcholinesterase (AChE): Follow Ellman’s method with acetylthiocholine iodide and DTNB. IC50_{50} values can be calculated using nonlinear regression .
  • Controls: Include donepezil (AChE) and acarbose (α-glucosidase) as positive controls. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Advanced Question: How should data contradictions in spectral analysis (e.g., unexpected NMR signals) be resolved?

Answer:

  • Hypothesis Testing: If unexpected peaks arise, consider tautomerism (e.g., keto-enol shifts in the acetamide group) or residual solvents. Use 1H^1H-1H^1H COSY and HSQC to assign ambiguous signals .
  • Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility in the dioxolo-benzothiazole system .
  • Cross-Validation: Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Question: What computational strategies predict its binding modes with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or α-glucosidase. Focus on key residues (e.g., AChE’s catalytic triad: Ser200, His440, Glu327) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with IC50_{50} values .

Advanced Question: How can structure-activity relationships (SAR) guide substituent modifications for enhanced activity?

Answer:

  • Key Modifications:
    • Benzothiazole Core: Replace methylsulfanylethyl with ethylsulfonyl to enhance solubility and hydrogen bonding .
    • Acetamide Side Chain: Introduce electron-withdrawing groups (e.g., -NO2_2) on the 3,4-dimethylphenyl ring to improve enzyme affinity .
  • Validation: Synthesize analogs and compare IC50_{50} values. For example, a 2013 study showed that N-benzyl substitution increased antioxidant activity by 40% compared to phenyl derivatives .

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • HPLC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities. Limit of detection (LOD) can reach 0.1 ng/mL with MRM transitions .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and acidic/basic conditions to identify degradation products. Match UV spectra and retention times with standards .

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